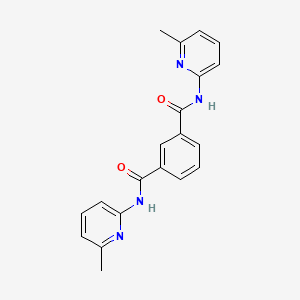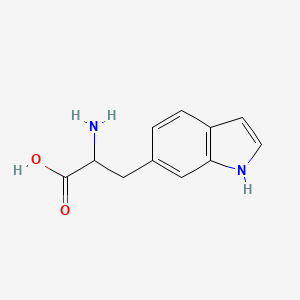
2-amino-3-(1H-indol-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1H-indol-6-yl)propanoic acid, often referred to as indole-3-propionic acid (IPA) or indole-3-propionic acid (IPA), is a naturally occurring, non-toxic compound found in many foods and plants. It is an important metabolite of the amino acid tryptophan, and is a major component of several gut bacteria. IPA has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1H-indol-6-yl)propanoic acid has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis, and to reduce oxidative stress in cells exposed to oxidative stressors. In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to protect neurons from oxidative damage and to reduce the risk of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 2-amino-3-(1H-indol-6-yl)propanoic acid is not yet fully understood. However, it has been suggested that 2-amino-3-(1H-indol-6-yl)propanoic acid may act by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In animal models, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce inflammation and oxidative stress, as well as to protect neurons from oxidative damage. In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce the risk of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-3-(1H-indol-6-yl)propanoic acid in laboratory experiments include its low toxicity, its availability, and its ability to reduce inflammation and oxidative stress. The main limitation of using 2-amino-3-(1H-indol-6-yl)propanoic acid in laboratory experiments is that its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
In the future, it is likely that more research will be conducted to further investigate the therapeutic potential of 2-amino-3-(1H-indol-6-yl)propanoic acid. In particular, further studies are needed to better understand the mechanism of action of 2-amino-3-(1H-indol-6-yl)propanoic acid, as well as to explore its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of 2-amino-3-(1H-indol-6-yl)propanoic acid as an antioxidant and to investigate its potential effects on other biochemical and physiological processes. Finally, further research is needed to explore the potential of 2-amino-3-(1H-indol-6-yl)propanoic acid as a dietary supplement and to investigate its potential effects on human health.
Synthesemethoden
2-amino-3-(1H-indol-6-yl)propanoic acid can be synthesized from tryptophan using a variety of methods, including chemical and enzymatic approaches. Chemical synthesis involves the reaction of tryptophan with an acid, such as hydrochloric acid or sulfuric acid, to form 2-amino-3-(1H-indol-6-yl)propanoic acid. Enzymatic synthesis involves the use of enzymes, such as tryptophanase, to catalyze the conversion of tryptophan to 2-amino-3-(1H-indol-6-yl)propanoic acid.
Eigenschaften
IUPAC Name |
2-amino-3-(1H-indol-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-1-2-8-3-4-13-10(8)6-7/h1-4,6,9,13H,5,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCGLYKVUKDXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-indol-6-ylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)
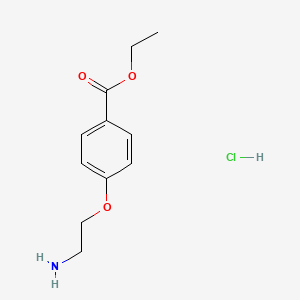
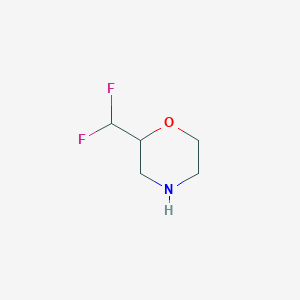
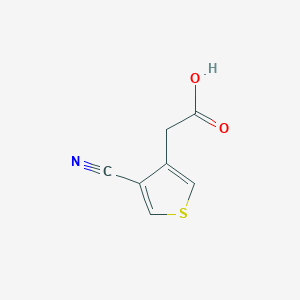
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)
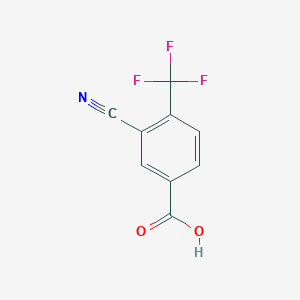
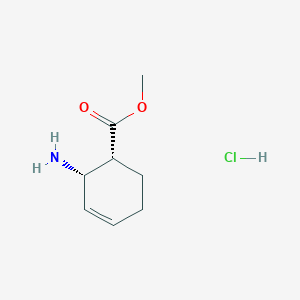
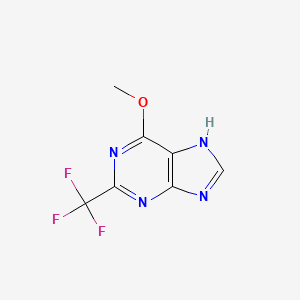
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)
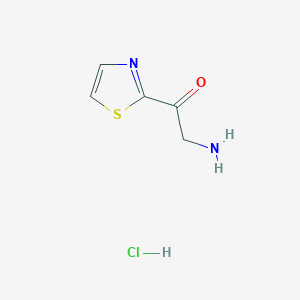
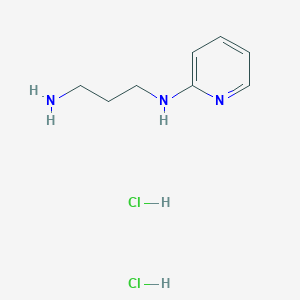
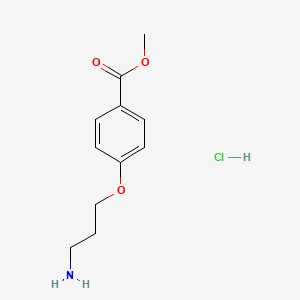
![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
